![molecular formula C7H8FN3 B13136717 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound It is part of the pyrido[3,4-b]pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, organic materials, and natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves multiple steps. One common method includes the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, leading to different products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用機序
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for its antitumor properties . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine-2,3-dione: This compound has a similar structure but lacks the fluorine atom, which affects its chemical properties and applications.
Pyrido[2,3-b]pyrazine: Another related compound with different substitution patterns, leading to varied applications in materials science and pharmaceuticals.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine enhances its chemical stability and reactivity, making it more versatile for various applications. Its unique structure also allows for specific interactions with biological targets, increasing its potential in drug discovery and development.
特性
分子式 |
C7H8FN3 |
|---|---|
分子量 |
153.16 g/mol |
IUPAC名 |
5-fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8FN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-2,9-10H,3-4H2 |
InChIキー |
ZSASMNMJRAZXJM-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(N1)C=CN=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


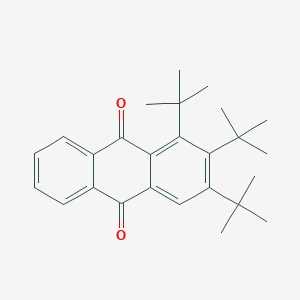
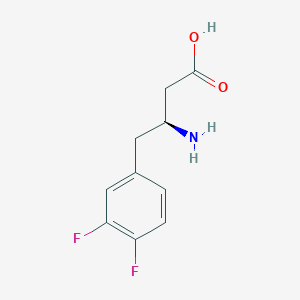


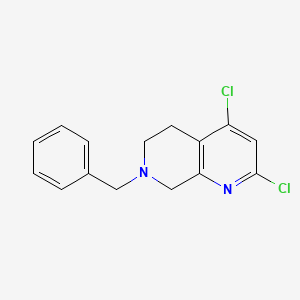

![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
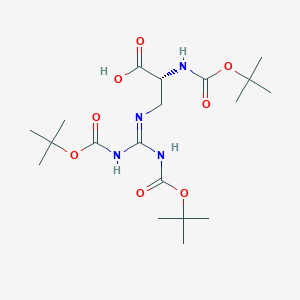
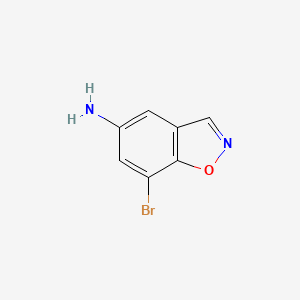
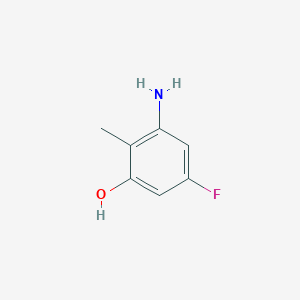
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
